NR1A/2B NMDA Receptor Potency Retained with Drastically Reduced Off-Target Binding: Direct Scaffold Comparison (Compound 21 vs. Compound (±)-27)
In a direct head-to-head scaffold comparison, N-substituted derivatives were synthesized from two closely related cores: 4-(4-hydroxyphenyl)piperidine (lacking the piperidine 4-OH; leading to compound 21) and 4-(4-hydroxyphenyl)-4-piperidinol (bearing the piperidine 4-OH; leading to compound (±)-27). Compound 21 exhibited an IC₅₀ of 0.022 μM at NR1A/2B but also showed measurable off-target affinity at α₁-adrenergic receptors (IC₅₀ = 0.54 μM) and dopamine D₂ receptors (IC₅₀ = 1.2 μM). Incorporating the additional 4-OH group on the piperidine ring (the target compound scaffold, as in (±)-27) maintained NR1A/2B potency (IC₅₀ = 0.026 μM) while reducing α₁-adrenergic binding by ~26-fold (IC₅₀ = 14 μM) and dopamine D₂ binding by ~88-fold (IC₅₀ = 105 μM), yielding a >500-fold selectivity window for the therapeutic target over D₂ [1].
| Evidence Dimension | NR1A/2B potency vs. α₁-adrenergic and D₂ off-target binding |
|---|---|
| Target Compound Data | Compound (±)-27: IC₅₀ NR1A/2B = 0.026 μM; IC₅₀ α₁ = 14 μM; IC₅₀ D₂ = 105 μM |
| Comparator Or Baseline | Compound 21 (4-(4-hydroxyphenyl)piperidine scaffold): IC₅₀ NR1A/2B = 0.022 μM; IC₅₀ α₁ = 0.54 μM; IC₅₀ D₂ = 1.2 μM |
| Quantified Difference | α₁ binding reduced ~26-fold (14 μM vs. 0.54 μM); D₂ binding reduced ~88-fold (105 μM vs. 1.2 μM); NR1A/2B potency essentially unchanged (0.026 μM vs. 0.022 μM); NR1A/2B-to-D₂ selectivity improved from ~55-fold to >4,000-fold |
| Conditions | Electrical recordings using cloned human NR1A/2B, NR1A/2A, and NR1A/2C receptors expressed in Xenopus oocytes; radioligand binding: [³H]prazosin for α₁, [³H]raclopride for D₂ in rat brain membranes |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting NR2B, this scaffold provides a structurally defined starting point that inherently minimizes two major off-target liabilities—orthostatic hypotension (α₁) and extrapyramidal side effects (D₂)—without sacrificing on-target potency.
- [1] Guzikowski AP, Tamiz AP, Acosta-Burruel M, Hong-Bae S, Cai SX, Hawkinson JE, Keana JFW, Kesten SR, Shipp CT, Tran M, Whittemore ER, Woodward RM, Wright JL, Zhou ZL. Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines, 4-(4-Hydroxybenzyl)piperidines, and (±)-3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype. J Med Chem, 2000, 43(5), 984–994. View Source
